GS-6201

Description

Propriétés

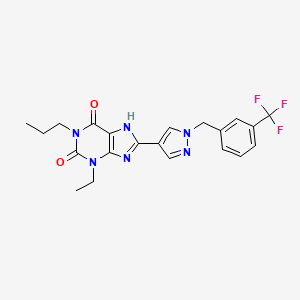

IUPAC Name |

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYXXLLNCXWUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752222-83-6 | |

| Record name | CVT-6883 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-6883 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CVT-6883 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GS-6201: A Potent and Selective Adenosine A2B Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GS-6201, also known as CVT-6883, is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). Adenosine, a ubiquitous signaling nucleoside, modulates a wide range of physiological and pathological processes through its four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in inflammatory and fibrotic conditions, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of A2B receptor antagonists.

Introduction to the Adenosine A2B Receptor

The adenosine A2B receptor is a Gs and Gq protein-coupled receptor that is activated by adenosine.[1][2][3] Unlike the high-affinity A1 and A2A receptors, the A2B receptor has a lower affinity for adenosine and is therefore thought to be primarily activated under conditions of high adenosine concentrations, such as tissue injury, inflammation, and hypoxia.[3][4] Activation of the A2B receptor can trigger diverse signaling cascades, leading to the production of cyclic AMP (cAMP) and increases in intracellular calcium, which in turn modulate cellular functions in a cell-type-specific manner.[1][4] The A2B receptor is expressed in various cell types, including mast cells, fibroblasts, and smooth muscle cells, and has been implicated in the pathophysiology of asthma, cardiac remodeling, and fibrosis.[2][5]

In Vitro Pharmacology of this compound

Binding Affinity and Selectivity

This compound exhibits high affinity for the human A2B receptor and demonstrates significant selectivity over the other human adenosine receptor subtypes.[5] The binding affinity of this compound was determined through competitive radioligand binding assays.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors [5]

| Receptor Subtype | Ki (nM) |

| A2B | 22 |

| A1 | 1940 |

| A2A | 3280 |

| A3 | 1070 |

Functional Antagonism

The antagonistic activity of this compound at the A2B receptor was confirmed using a functional assay that measures the inhibition of agonist-induced cAMP accumulation.

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Agonist | This compound Activity |

| cAMP Accumulation | HEK-293 cells expressing human A2B receptor | NECA | Potent antagonist |

In Vivo Pharmacology of this compound

Cardiac Remodeling Following Myocardial Infarction

In a mouse model of acute myocardial infarction (AMI), this compound demonstrated cardioprotective effects by attenuating adverse cardiac remodeling.[2]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction [2]

| Parameter | Treatment Group | Result |

| Left Ventricular End-Diastolic Diameter | This compound (4 mg/kg, i.p., twice daily) | 40% reduction in increase compared to vehicle |

| Left Ventricular Ejection Fraction | This compound (4 mg/kg, i.p., twice daily) | 18% preservation compared to vehicle |

| Myocardial Performance Index | This compound (4 mg/kg, i.p., twice daily) | 88% improvement in changes compared to vehicle |

| Caspase-1 Activity | This compound (4 mg/kg, i.p., twice daily) | Significant prevention of activation |

Airway Inflammation and Hyperresponsiveness in a Mouse Model of Asthma

This compound has been shown to be effective in animal models of asthma, where it reduces airway inflammation and hyperresponsiveness.[4]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Asthma [4]

| Model | Treatment | Effect |

| Adenosine Deaminase-Deficient Mice | CVT-6883 (this compound) | Attenuated pulmonary inflammation and injury |

| Bleomycin-Induced Pulmonary Fibrosis | CVT-6883 (this compound) | Reduced pulmonary inflammation and fibrosis |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the respective human adenosine receptor subtype.

-

Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), [3H]NECA (for A2B and A3 in the presence of a selective A1/A2A antagonist).

-

This compound (test compound).

-

Non-specific binding control (e.g., theophylline (B1681296) or a high concentration of a known non-radiolabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To assess the antagonistic activity of this compound at the human A2B receptor.

Materials:

-

HEK-293 cells stably expressing the human A2B receptor.

-

This compound (test compound).

-

A2B receptor agonist (e.g., NECA).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the HEK-293-hA2BR cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration) for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced cAMP production.

Signaling Pathways and Visualizations

A2B Receptor Signaling Pathway

The A2B receptor primarily couples to Gs and Gq proteins. Gs activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Gq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Caption: A2B Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Relationship: Selectivity of this compound

This diagram illustrates the high selectivity of this compound for the A2B receptor compared to other adenosine receptor subtypes based on its Ki values.

Caption: Selectivity Profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the adenosine A2B receptor. Its ability to modulate A2B receptor signaling has been demonstrated in both in vitro and in vivo models, highlighting its therapeutic potential in conditions driven by inflammation and fibrosis, such as asthma and cardiac remodeling. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of A2B receptor-targeted therapies.

References

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 3. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

GS-6201: A Deep Dive into its Function as a Selective Adenosine A2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Function: Selective Antagonism of the Adenosine (B11128) A2B Receptor

GS-6201 is a potent and selective antagonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor that is implicated in a variety of physiological and pathological processes, most notably in inflammation and tissue remodeling. Adenosine, an endogenous nucleoside, signals through four receptor subtypes: A1, A2A, A2B, and A3. While the A1 and A3 receptors are coupled to Gi proteins and inhibit adenylyl cyclase, the A2A and A2B receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] this compound exerts its effects by specifically blocking the A2B receptor, thereby inhibiting the downstream signaling cascade initiated by adenosine binding.

Selectivity Profile of this compound

The selectivity of this compound for the human A2B receptor over other adenosine receptor subtypes is a key feature of its pharmacological profile. This selectivity is critical for minimizing off-target effects and achieving a targeted therapeutic outcome.

| Receptor Subtype | Ki (nM) |

| Human A2B | 22 |

| Human A1 | 1940 |

| Human A2A | 3280 |

| Human A3 | 1070 |

Caption: Binding affinities (Ki) of this compound for human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

Mechanism of Action: Modulation of the cAMP Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of adenosine binding to the A2B receptor. In pathophysiological conditions such as hypoxia and inflammation, extracellular adenosine levels rise, leading to sustained activation of the A2B receptor. This activation triggers a signaling cascade that plays a significant role in the inflammatory response and tissue remodeling.

By blocking the A2B receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase. This, in turn, inhibits the conversion of ATP to cAMP, leading to a reduction in intracellular cAMP levels. The decrease in cAMP levels attenuates the activity of protein kinase A (PKA), a key downstream effector of the cAMP pathway. PKA is known to phosphorylate a variety of cellular proteins, including transcription factors, that regulate the expression of pro-inflammatory and pro-fibrotic genes.

Caption: this compound blocks the A2B receptor signaling pathway.

Downstream of PKA, several transcription factors and signaling molecules are implicated in the pathological processes targeted by this compound. In cardiac remodeling, PKA can phosphorylate proteins involved in calcium handling and myocyte contractility, and its dysregulation is associated with heart disease.[2] In inflammatory conditions, PKA can influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of inflammatory cytokines.

Therapeutic Applications and Preclinical Efficacy

The function of this compound as an A2B receptor antagonist has been investigated in preclinical models of two primary therapeutic areas: cardiac remodeling following myocardial infarction and inflammatory airway diseases such as asthma.

Cardiac Remodeling Following Myocardial Infarction

In a mouse model of acute myocardial infarction (AMI), treatment with this compound demonstrated significant cardioprotective effects.[3] The study highlighted the role of A2B receptor antagonism in mitigating the adverse remodeling of the heart that often occurs after an ischemic event.

Experimental Protocol: Murine Model of Acute Myocardial Infarction

A standardized surgical procedure is used to induce myocardial infarction in mice.

-

Animal Model: Male ICR mice are typically used.

-

Anesthesia: Mice are anesthetized, and the chest is opened to expose the heart.

-

Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without the ligation.

-

Treatment: this compound (4 mg/kg) or a vehicle control is administered intraperitoneally twice daily, starting immediately after surgery and continuing for a specified period (e.g., 14 days).[3]

-

Assessment of Cardiac Function: Transthoracic echocardiography is performed at baseline and at various time points post-surgery (e.g., 7, 14, and 28 days) to assess parameters such as left ventricular end-diastolic diameter (LVEDD) and left ventricular ejection fraction (LVEF).[3]

-

Biomarker Analysis: At specific time points, cardiac tissue is harvested to measure the activity of key inflammatory mediators, such as caspase-1.[3]

Caption: Experimental workflow for the murine AMI model.

Quantitative Data from Preclinical Myocardial Infarction Studies

| Parameter | Vehicle-Treated | This compound-Treated | % Change vs. Vehicle |

| Survival at 4 weeks | 50% | 75% | +50% |

| Increase in LVEDD at 28 days | - | - | -40% (limited increase) |

| Decrease in LVEF at 28 days | - | - | -18% (limited decrease) |

| Caspase-1 Activity at 72h | - | - | Prevented Activation (P < 0.001) |

Caption: Efficacy of this compound in a mouse model of acute myocardial infarction.[3]

Inflammatory Airway Diseases (Asthma)

This compound has also been evaluated for its potential to treat chronic inflammatory airway diseases like asthma. In a mouse model of allergic asthma, this compound was shown to attenuate airway reactivity and reduce the levels of several pro-inflammatory cytokines.[1]

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to mimic the allergic inflammation seen in human asthma.

-

Animal Model: BALB/c mice are commonly used due to their propensity to mount a strong Th2-type immune response.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on days 0 and 14.

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period (e.g., 20-30 minutes) on multiple consecutive days (e.g., days 28, 29, and 30).

-

Treatment: this compound or a vehicle control is administered, often intraperitoneally, prior to each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine (B1211447) is measured using techniques such as whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) that have infiltrated the airways.

-

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung tissue homogenates are quantified.

Caption: Experimental workflow for the OVA-induced asthma model.

Quantitative Data from Preclinical Asthma Studies

In sensitized mice, this compound has been shown to significantly reduce the plasma levels of several key inflammatory mediators.

| Inflammatory Mediator | Effect of this compound |

| IL-6 | Significantly reduced |

| TNF-α | Significantly reduced |

| E-selectin | Significantly reduced |

| ICAM-1 | Significantly reduced |

| VCAM | Significantly reduced |

Caption: Effect of this compound on plasma inflammatory mediators in a mouse model of allergic asthma.[1]

Clinical Development

Information regarding the clinical development of this compound for asthma in publicly available records is limited. While it has been cited as being clinically evaluated, detailed results from human trials are not readily accessible in the public domain. Further investigation into clinical trial registries may provide more specific information on its status.

Conclusion

This compound is a selective A2B adenosine receptor antagonist with a clear mechanism of action centered on the modulation of the cAMP signaling pathway. Preclinical studies have demonstrated its potential therapeutic utility in mitigating cardiac remodeling following myocardial infarction and in reducing airway inflammation in models of asthma. The data from these studies provide a strong rationale for its further investigation as a novel therapeutic agent for these and potentially other inflammatory and fibrotic diseases.

References

A Technical Guide to the Core Mechanism of Action of GS-6201 (Lenacapavir)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, also known as Lenacapavir (B1654289) (brand name Sunlenca), is a first-in-class, long-acting HIV-1 capsid inhibitor.[1][2] It represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the key pathways. It is important to note that the designation this compound has also been associated with a selective adenosine (B11128) A2B receptor antagonist in preclinical studies.[4][5][6] This guide will primarily focus on this compound as Lenacapavir, the HIV-1 capsid inhibitor, due to its recent FDA approval and significant clinical development.

Core Mechanism of Action: HIV-1 Capsid Inhibition

This compound (Lenacapavir) exerts its potent antiviral activity by directly binding to the HIV-1 capsid protein (p24).[1][2] This interaction disrupts the normal function of the capsid at several critical steps in the viral replication cycle, making it a multi-stage inhibitor.[2][3]

Interference with Nuclear Entry of Proviral DNA

After entering a host cell, the HIV-1 capsid protects the viral RNA and facilitates reverse transcription into proviral DNA. This pre-integration complex must then be transported into the nucleus for integration into the host genome. This compound binds to the capsid and over-stabilizes it.[1] This hyper-stabilization is thought to lead to premature breakage of the capsid before the virus can complete the conversion of its RNA into DNA and before it reaches the nucleus.[7][8] This exposes the viral genetic material to the host cell's cytoplasm, where it is vulnerable to degradation.[7][8]

Disruption of Virus Assembly and Release

During the late stages of the viral lifecycle, new viral proteins and RNA are assembled into immature virions at the host cell membrane. This compound's interaction with the capsid protein interferes with the proper assembly of new capsids.[2] It accelerates the construction of the capsid, leading to errors and the formation of deformed capsids that cannot close correctly.[7][8]

Impairment of Capsid Core Formation

The final step in producing an infectious virus is the maturation of the capsid core. This compound's binding to capsid subunits disrupts the normal rate of their association, resulting in irregularly formed and unstable capsid cores.[2] These malformed capsids are unable to properly protect the viral genome and enzymes, rendering the new virus particles non-infectious.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound (Lenacapavir) and a general workflow for its evaluation.

Caption: Mechanism of Action of this compound (Lenacapavir) on the HIV-1 Lifecycle.

Caption: General Drug Development Workflow for this compound (Lenacapavir).

Quantitative Data

The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Value | Context | Reference |

| Antiviral Activity (EC50) | Picomolar potency | In vitro studies against HIV-1. | [3] |

| Clinical Trial Efficacy (PURPOSE 1) | 0 HIV infections in the Lenacapavir arm | Phase 3 trial in cisgender women. | [10] |

| Clinical Trial Efficacy (PURPOSE 2) | 2 HIV infections among 2,179 participants | Phase 3 trial in cisgender men, transgender individuals, and gender non-binary people. | [10][11] |

| Binding Affinity (Ki) of this compound (as A2B antagonist) | 22 nM | For human adenosine A2B receptors. | [4][6] |

Experimental Protocols

Detailed experimental protocols are crucial for understanding and replicating the research behind this compound. Below are summaries of key methodologies.

In Vitro Antiviral Activity Assays

-

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are infected with a laboratory-adapted or clinical isolate of HIV-1.

-

The infected cells are then cultured in the presence of serial dilutions of this compound.

-

After a set incubation period (typically 3-7 days), the level of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Single-Molecule Imaging of Capsid Disassembly

-

Objective: To directly visualize the effect of this compound on the stability of individual HIV-1 capsids.[7][8]

-

Methodology:

-

Non-infectious HIV-like particles are produced with fluorescently labeled interiors.

-

These particles are then treated with this compound at various concentrations.

-

The integrity of the capsids is observed over time using single-molecule fluorescence microscopy.

-

The release of the fluorescent tags from the capsid indicates when the capsid ruptures.[7][8]

-

This method allows for the direct observation of premature capsid breakage induced by the drug.[7][8]

-

Clinical Trial Protocols (PURPOSE Studies)

-

Objective: To evaluate the safety and efficacy of long-acting injectable this compound for pre-exposure prophylaxis (PrEP).

-

Methodology (PURPOSE 2 Example):

-

A Phase 3, randomized, double-blind study was conducted with cisgender men, transgender women, transgender men, and gender non-binary individuals who have sex with partners assigned male at birth.[12][13]

-

Participants were randomized to receive either subcutaneous injections of Lenacapavir every 26 weeks or daily oral emtricitabine/tenofovir disoproxil fumarate (B1241708) (F/TDF).[13]

-

The primary endpoint was the incidence of HIV-1 infection in each group.

-

Safety and tolerability were assessed through the monitoring of adverse events, including injection site reactions.

-

This compound as an Adenosine A2B Receptor Antagonist

As mentioned, the designation this compound has also been used for a selective antagonist of the adenosine A2B receptor.[4][5][6] This compound has been investigated for its potential in treating chronic inflammatory airway diseases and attenuating cardiac remodeling after myocardial infarction.[4][5]

Signaling Pathway of Adenosine A2B Receptor

The adenosine A2B receptor is a G-protein coupled receptor (GPCR). Its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[14][15] As an antagonist, this compound would block this signaling cascade.

Caption: this compound as an Antagonist of the Adenosine A2B Receptor Signaling Pathway.

This compound (Lenacapavir) is a groundbreaking antiretroviral agent with a unique multi-stage mechanism of action targeting the HIV-1 capsid. Its ability to disrupt viral replication at both early and late stages, combined with its long-acting formulation, provides a significant new option for the treatment and prevention of HIV-1 infection. The quantitative data from clinical trials underscore its high efficacy. While the designation this compound has also been associated with an adenosine A2B receptor antagonist in a different therapeutic context, its primary and most significant role in current drug development is as the HIV-1 capsid inhibitor, Lenacapavir.

References

- 1. Lenacapavir - Wikipedia [en.wikipedia.org]

- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. natap.org [natap.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Research reveals how lenacapavir pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]

- 9. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepwatch.org [prepwatch.org]

- 11. gilead.com [gilead.com]

- 12. PURPOSE Trials for Lenacapavir | HIV Prevention [purposestudies.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. immune-system-research.com [immune-system-research.com]

- 15. Frontiers | Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway [frontiersin.org]

The Role of GS-6201 in Mitigating Cardiac Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac remodeling, a detrimental process of structural and functional changes in the heart muscle following injury, is a major contributor to the progression of heart failure. This technical guide provides an in-depth analysis of the role of GS-6201, a selective A2B adenosine (B11128) receptor (A2BAR) antagonist, in attenuating cardiac remodeling. We consolidate findings from preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols utilized, and illustrating the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction to Cardiac Remodeling and the A2B Adenosine Receptor

Cardiac remodeling refers to the alterations in ventricular size, shape, mass, and function that occur in response to cardiac insults such as myocardial infarction (MI) or pressure overload.[1] This process, initially adaptive, often becomes maladaptive, leading to progressive cardiac dysfunction and heart failure. Key features of pathological remodeling include cardiomyocyte hypertrophy, apoptosis, and interstitial fibrosis.

The A2B adenosine receptor, a G-protein coupled receptor, is typically expressed at low levels in the heart but is significantly upregulated under ischemic and inflammatory conditions.[2] Activation of A2BAR in cardiac cells has been shown to trigger pro-inflammatory and pro-fibrotic responses, making it a promising therapeutic target for mitigating adverse cardiac remodeling.[2][3]

This compound is a potent and selective antagonist of the A2B adenosine receptor.[2] Preclinical studies have demonstrated its potential to favorably modulate the cardiac remodeling process.

Efficacy of this compound in Preclinical Models of Cardiac Remodeling

In Vivo Efficacy in a Mouse Model of Myocardial Infarction

A pivotal study investigated the effects of this compound in a mouse model of acute myocardial infarction (AMI) induced by coronary artery ligation.[4] Treatment with this compound demonstrated a significant improvement in survival and attenuation of adverse cardiac remodeling.

Table 1: Effects of this compound on Survival and Cardiac Function in a Mouse AMI Model [4]

| Parameter | Vehicle-Treated | This compound-Treated | Percentage Improvement | p-value |

| Survival at 4 weeks | 50% | 75% | 50% | - |

| Change in LV End-Diastolic Diameter (LVEDD) at 28 days | Increase | Significantly Limited Increase | 40% limitation of increase | < 0.001 |

| Change in LV Ejection Fraction (LVEF) at 28 days | Decrease | Significantly Limited Decrease | 18% preservation | < 0.01 |

| Change in Myocardial Performance Index at 28 days | Increase | Significantly Limited Change | 88% limitation of change | < 0.001 |

In Vivo Efficacy in a Rat Model of Myocardial Infarction

In a rat model of MI, this compound, both alone and in combination with the ACE inhibitor enalapril (B1671234), showed beneficial effects on cardiac remodeling and function.[2]

Table 2: Effects of this compound on Cardiac Function and Biomarkers in a Rat MI Model [2]

| Treatment Group | LV Ejection Fraction (EF) | LV Fractional Shortening (FS) | LV End-Systolic Volume | Myocardial Fibrosis | Plasma IL-6 | Plasma TGF-β1 | Plasma BNP |

| Placebo | Decreased | Decreased | Increased | Increased | Increased | Increased | Increased |

| This compound | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |

| Enalapril | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |

| This compound + Enalapril | Significantly Improved | Significantly Improved | Reduced | Decreased | Ameliorated | Ameliorated | Ameliorated |

Mechanism of Action: Targeting Inflammatory and Fibrotic Pathways

This compound exerts its cardioprotective effects by blocking the A2B adenosine receptor, thereby inhibiting downstream signaling pathways that promote inflammation and fibrosis.

Inhibition of Pro-inflammatory Signaling

In the acute phase following myocardial infarction, this compound has been shown to prevent the activation of caspase-1, a key inflammatory mediator, in the cardiac tissue of mice.[4] In vitro studies using human cardiac myocytes have further elucidated that the activation of A2BAR leads to the release of inflammatory cytokines such as IL-6 and IL-8.[3] This effect is mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] this compound effectively abolishes the release of these pro-inflammatory mediators.[3]

Attenuation of Pro-fibrotic Signaling

Adenosine has been demonstrated to have pro-fibrotic effects in human cardiac fibroblasts through the activation of the A2B adenosine receptor.[3] A2BAR activation can also alter the expression of fibrotic genes in human cardiac myocytes.[3] By blocking this receptor, this compound is proposed to inhibit the signaling cascades that lead to increased collagen deposition and myocardial fibrosis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cardiac Myocytes

The following diagram illustrates the proposed mechanism by which this compound antagonizes A2BAR signaling to reduce inflammation and fibrosis in cardiac myocytes.

Caption: Proposed mechanism of this compound in cardiac myocytes.

Experimental Workflow for In Vivo Studies

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in an animal model of myocardial infarction.

Caption: Workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

Murine Model of Acute Myocardial Infarction[4]

-

Animal Model: Male ICR mice.

-

Surgical Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same surgical procedure without LAD ligation.

-

Treatment: this compound is administered at a dose of 4 mg/kg via intraperitoneal injection twice daily, starting immediately after surgery and continuing for 14 days. A vehicle control group receives the vehicle solution on the same schedule.

-

Cardiac Function Assessment: Transthoracic echocardiography is performed at baseline (before surgery) and at specified time points post-MI (e.g., 7, 14, and 28 days) to measure parameters such as LVEDD and LVEF.

-

Biochemical Analysis: A subgroup of mice is euthanized at an early time point (e.g., 72 hours) post-MI, and cardiac tissue is harvested to measure the activity of inflammatory markers like caspase-1.

-

Histological Analysis: At the study endpoint, hearts are excised, fixed, and sectioned for histological staining (e.g., Masson's trichrome) to assess the extent of myocardial fibrosis.

In Vitro Studies with Human Cardiac Myocytes[3]

-

Cell Culture: Primary human cardiac myocytes are cultured under standard conditions.

-

Stimulation: To mimic the effects of adenosine, cells are treated with NECA (5'-N-Ethylcarboxamidoadenosine), a stable adenosine analog, in a concentration-dependent manner.

-

Inhibition: To assess the effect of A2BAR blockade, cells are pre-treated with this compound before stimulation with NECA.

-

Analysis of Inflammatory and Fibrotic Mediators: The concentrations of secreted proteins such as IL-6, IL-8, soluble ST-2, and PAPPA in the cell culture supernatants are measured using ELISA (Enzyme-Linked Immunosorbent Assay). Gene expression of fibrotic markers can be assessed using real-time RT-PCR.

-

Signaling Pathway Analysis: To investigate the involvement of specific signaling pathways, the phosphorylation status of key proteins like p38 MAPK is measured by ELISA or Western blotting. The use of specific pathway inhibitors (e.g., SB202190 for p38 MAPK) can further confirm the role of these pathways.

Conclusion and Future Directions

The selective A2B adenosine receptor antagonist, this compound, has demonstrated significant potential in attenuating adverse cardiac remodeling in preclinical models of myocardial infarction. Its mechanism of action, centered on the inhibition of pro-inflammatory and pro-fibrotic pathways, presents a targeted approach to preserving cardiac structure and function following injury. The quantitative data from both mouse and rat models, supported by in vitro mechanistic studies, provide a strong rationale for the continued development of this compound as a potential therapeutic agent for patients at risk of developing heart failure post-MI.

Future research should focus on further elucidating the downstream signaling cascades affected by this compound in different cardiac cell types. Long-term studies in larger animal models would be beneficial to assess the sustained efficacy and safety of this compound. Ultimately, clinical trials will be necessary to translate these promising preclinical findings into a novel therapy for patients with cardiac disease.

References

- 1. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vivo role of p38 MAP kinases in cardiac remodeling and restrictive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac hypertrophy and salt status in chronic myocardial infarction in the rat: effects of enalapril versus salt restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

GS-6201: A Novel Adenosine A2B Receptor Antagonist for the Attenuation of Airway Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic inflammatory airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), represent a significant global health burden. A key signaling molecule implicated in the pathogenesis of these conditions is adenosine (B11128), which accumulates in the airways and mediates pro-inflammatory effects. GS-6201, a potent and selective antagonist of the adenosine A2B receptor, has emerged as a promising therapeutic candidate for mitigating airway inflammation. This document provides a comprehensive technical overview of the effects of this compound on airway inflammation, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction: The Role of Adenosine in Airway Inflammation

Adenosine is a purine (B94841) nucleoside that functions as a signaling molecule in virtually all tissues, including the lungs.[1] Its extracellular concentration increases in response to cellular stress or injury, such as hypoxia and inflammation. Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] While the activation of A1 and A3 receptors generally leads to anti-inflammatory responses, the stimulation of A2A and particularly A2B receptors is predominantly pro-inflammatory in the context of airway disease.[1]

The A2B receptor, a low-affinity adenosine receptor, becomes significantly activated under conditions of high adenosine concentrations, characteristic of inflamed airways. Upon activation, the A2B receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade triggers the release of a variety of pro-inflammatory mediators from mast cells, epithelial cells, and fibroblasts, contributing to the pathophysiology of asthma and COPD.[1][2]

This compound: A Selective Adenosine A2B Receptor Antagonist

This compound is a novel small molecule that acts as a selective antagonist of the human adenosine A2B receptor, demonstrating high affinity with a Ki value of 22 nM.[3] Its selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3) makes it a targeted therapeutic agent with the potential for reduced off-target effects.[3] By competitively blocking the binding of adenosine to the A2B receptor, this compound is designed to inhibit the downstream signaling pathways that drive airway inflammation.

Preclinical Evidence of Anti-Inflammatory Effects

Preclinical studies utilizing animal models of allergic asthma have demonstrated the potential of this compound to attenuate airway inflammation. These studies have shown that administration of this compound can lead to a significant reduction in key inflammatory markers.

Quantitative Data on Inflammatory Markers

The following tables summarize the reported effects of this compound and other selective A2B receptor antagonists on various inflammatory parameters in preclinical models of airway inflammation. It is important to note that while specific quantitative data for this compound is emerging, data from other selective A2B antagonists in similar models provide strong evidence for the class effect.

| Inflammatory Mediator | Effect of this compound Administration | Source |

| Interleukin-6 (IL-6) | Significantly Reduced Plasma Levels | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced Plasma Levels | [1] |

| E-selectin | Significantly Reduced Plasma Levels | [1] |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Significantly Reduced Plasma Levels | [1] |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Significantly Reduced Plasma Levels | [1] |

| Inflammatory Cell Type (in Bronchoalveolar Lavage Fluid) | Effect of Selective A2B Receptor Antagonism | Source |

| Total Inflammatory Cells | Reduced | |

| Eosinophils | Reduced | |

| Neutrophils | Reduced | |

| Lymphocytes | Reduced |

| Th2 Cytokine | Effect of Selective A2B Receptor Antagonism | Source |

| Interleukin-4 (IL-4) | Reduced | |

| Interleukin-5 (IL-5) | Not explicitly stated | |

| Interleukin-13 (IL-13) | Not explicitly stated |

Experimental Protocols

The following section outlines a typical experimental protocol for inducing an allergic airway inflammation model in mice, which is a standard method for evaluating the efficacy of anti-inflammatory compounds like this compound.

Ovalbumin-Induced Allergic Asthma Model in Mice

This model is widely used to mimic the eosinophilic inflammation characteristic of allergic asthma.[4]

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

Phosphate-buffered saline (PBS)

-

This compound or vehicle control

-

Nebulizer

Protocol:

-

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Control mice receive an i.p. injection of PBS with alum.

-

-

Drug Administration:

-

This compound or vehicle is administered to the mice via a predetermined route (e.g., intraperitoneal, oral gavage, or inhalation) at a specified dose and frequency, starting before the allergen challenge.

-

-

Allergen Challenge:

-

From days 24 to 26, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

-

Control mice are challenged with a PBS aerosol.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed.

-

Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IL-13, IL-6, TNF-α) in the BAL fluid and/or serum are measured by ELISA.

-

Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for general inflammation and Periodic acid-Schiff for mucus production) to assess inflammatory cell infiltration and airway remodeling.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) can be measured using whole-body plethysmography.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in adenosine A2B receptor-mediated airway inflammation and the proposed mechanism of action for this compound.

Caption: Adenosine A2B Receptor Signaling Pathway in Airway Inflammation.

Caption: Experimental Workflow for an Ovalbumin-Induced Asthma Model.

Conclusion and Future Directions

This compound, as a selective adenosine A2B receptor antagonist, demonstrates significant potential as a therapeutic agent for airway inflammation. Preclinical evidence strongly suggests that by blocking the A2B receptor, this compound can effectively reduce the production of key pro-inflammatory cytokines and inhibit the influx of inflammatory cells into the airways. The well-established role of the adenosine A2B receptor in the pathophysiology of asthma and COPD provides a strong rationale for the continued development of this compound.

Future research should focus on obtaining more detailed quantitative data from preclinical and clinical studies to establish clear dose-response relationships and to fully elucidate the impact of this compound on a broader range of inflammatory biomarkers. Further investigation into the long-term effects of A2B receptor antagonism on airway remodeling is also warranted. Ultimately, well-controlled clinical trials in patient populations with asthma and COPD will be crucial to determine the therapeutic efficacy and safety of this compound in treating chronic inflammatory airway diseases.

References

GS-6201: A Selective Adenosine A2B Receptor Antagonist

An in-depth analysis of the preclinical research on GS-6201, a selective adenosine (B11128) A2B receptor antagonist, reveals its potential therapeutic applications in inflammatory conditions, particularly in the contexts of cardiac remodeling post-myocardial infarction and allergic asthma. This technical guide synthesizes the available preclinical data, experimental methodologies, and associated signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

This compound, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2B R).[1][2] Adenosine, an endogenous nucleoside, modulates various physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3.[2] While A1 and A3 receptor activation inhibits adenylate cyclase, A2A and A2B receptor activation stimulates it, leading to increased intracellular cyclic AMP (cAMP) levels.[2] The A2B receptor is implicated in pro-inflammatory responses, making its antagonism a target for therapeutic intervention in inflammatory diseases.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Species | Reference |

| Human Adenosine A2B | 22 | Human | [1][2][4] |

| Human Adenosine A1 | 1940 | Human | [4] |

| Human Adenosine A2A | 3280 | Human | [4] |

| Human Adenosine A3 | 1070 | Human | [4] |

| Rat Adenosine A2B | 8.3 | Rat | [5] |

Table 2: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction (AMI)

| Parameter | Vehicle-Treated | This compound-Treated | % Change vs. Vehicle | P-value | Reference |

| Survival Rate at 4 weeks | 50% | 75% | +50% | - | [3] |

| LV End-Diastolic Diameter Increase | - | - | Limited by 40% | < 0.001 | [3] |

| LV Ejection Fraction Decrease | - | - | Limited by 18% | < 0.01 | [3] |

| Myocardial Performance Index Change | - | - | Limited by 88% | < 0.001 | [3] |

| Caspase-1 Activity at 72h post-AMI | - | - | Prevented | < 0.001 | [3] |

Table 3: Efficacy of this compound in a Rat Model of Myocardial Infarction (MI)

| Parameter | Placebo | This compound | This compound + Enalapril (B1671234) | Reference |

| LV Ejection Fraction | - | Significantly Improved | Additionally Improved | [5] |

| Fractional Shortening | - | Significantly Improved | Additionally Improved | [5] |

| LV End-Systolic Volume | - | Reduced | Further Reduced | [5] |

| Myocardial Fibrosis | - | Decreased | Further Decreased | [5] |

| Plasma IL-6 | - | Significantly Ameliorated | - | [5] |

| Plasma TGF-β1 | - | Significantly Ameliorated | - | [5] |

| Plasma BNP | - | Significantly Ameliorated | - | [5] |

Table 4: Effects of this compound on Inflammatory Markers

| Marker | Effect of this compound Treatment | Reference |

| IL-6 | Significantly Reduced Plasma Levels | [1] |

| TNF-α | Significantly Reduced Plasma Levels | [1] |

| E-selectin | Significantly Reduced Plasma Levels | [1] |

| ICAM-1 | Significantly Reduced Plasma Levels | [1] |

| VCAM | Significantly Reduced Plasma Levels | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

1. In Vitro Receptor Binding Assay:

-

Objective: To determine the binding affinity and selectivity of this compound for human adenosine receptor subtypes.

-

Methodology: Radioligand binding assays were performed using membranes from cells expressing recombinant human A1, A2A, A2B, or A3 adenosine receptors. The ability of this compound to displace a specific radioligand from each receptor subtype was measured. The inhibition constant (Ki) was calculated from the concentration-response curves.[4]

2. Mouse Model of Acute Myocardial Infarction (AMI):

-

Animal Model: Male ICR mice.[3]

-

Surgical Procedure: Acute myocardial infarction was induced by permanent ligation of a coronary artery. A sham surgery group was used as a control.[3]

-

Treatment Protocol: this compound (4 mg/kg) or vehicle was administered intraperitoneally twice daily for 14 days, starting immediately after surgery.[3]

-

Efficacy Endpoints:

-

Cardiac Function: Transthoracic echocardiography was performed at baseline and at 7, 14, and 28 days post-surgery to assess left ventricular (LV) dimensions and function (ejection fraction, myocardial performance index).[3]

-

Inflammation: Caspase-1 activity in the cardiac tissue was measured 72 hours after surgery.[3]

-

Survival: The survival rate of the animals was monitored for 4 weeks.[3]

-

3. Rat Model of Myocardial Infarction (MI):

-

Animal Model: Rats.[5]

-

Surgical Procedure: Myocardial infarction was induced by 25 minutes of myocardial ischemia followed by reperfusion.[5]

-

Treatment Protocol: One week after MI, animals were treated daily for 4 weeks with this compound (30 mg/kg), enalapril (6 mg/kg), a combination of this compound and enalapril, or a placebo via oral gavage.[5]

-

Efficacy Endpoints:

-

Cardiac Function and Geometry: Serial echocardiographic assessments were conducted at baseline, 1, 3, and 5 weeks after MI to measure LV ejection fraction, fractional shortening, and LV end-systolic volume.[5]

-

Fibrosis: Myocardial fibrosis was assessed at the end of the study.[5]

-

Biomarkers: Plasma levels of IL-6, TGF-β1, and BNP were measured.[5]

-

4. Mouse Model of Allergic Asthma:

-

Objective: To evaluate the effect of this compound on airway reactivity.

-

Methodology: In sensitized mice, this compound was shown to attenuate airway reactivity induced by NECA (a non-selective adenosine receptor agonist), AMP (which increases endogenous adenosine), or an allergen.[1] The specific experimental details of this model were not available in the provided search results.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of action of this compound as an A2B receptor antagonist.

Caption: Experimental workflow for the mouse AMI study.

Note on Lenacapavir (GS-6207)

The initial search also returned results for "lenacapavir," which is a distinct compound from this compound. Lenacapavir (formerly GS-6207) is a first-in-class HIV-1 capsid inhibitor.[6] Given the potential for confusion, a brief summary of its preclinical data is provided below.

Quantitative Data Summary for Lenacapavir

Table 5: In Vitro Anti-HIV-1 Activity of Lenacapavir

| Cell Type / Isolate | EC50 (pM) | Virus | Reference |

| MT-4 cells | 105 | HIV-1 | [6] |

| Human CD4+ T cells | 32 | HIV-1 | [6] |

| 23 Clinical Isolates | 20-160 | HIV-1 | [6] |

| Macrophages | 56 | HIV-1 | [6] |

| HIV-2 Isolates | 885 | HIV-2 | [6] |

This guide provides a detailed overview of the preclinical findings for this compound. The data strongly suggest a therapeutic potential for this A2B receptor antagonist in diseases with a significant inflammatory component. Further research will be necessary to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

GS-6201 in Murine and Rat Models of Myocardial Infarction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data on GS-6201, a selective A2B adenosine (B11128) receptor (AdoR) antagonist, in experimental models of myocardial infarction (MI). The following sections detail the quantitative outcomes of this compound treatment on cardiac function and remodeling, the experimental methodologies employed in these studies, and the underlying signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The administration of this compound in rodent models of MI has demonstrated significant improvements in cardiac function and attenuation of adverse remodeling. The data from key studies are summarized below for comparative analysis.

Table 1: Effects of this compound on Cardiac Function and Survival in a Mouse Model of Acute Myocardial Infarction[1]

| Parameter | Vehicle-Treated | This compound-Treated | Percentage Change | p-value |

| Survival Rate at 4 weeks | 50% | 75% | +50% | N/A |

| Caspase-1 Activity (72h post-AMI) | N/A | Prevented Activation | N/A | < 0.001 |

| Left Ventricular (LV) End-Diastolic Diameter Increase (at 28 days) | N/A | Limited by 40% | -40% | < 0.001 |

| LV Ejection Fraction Decrease (at 28 days) | N/A | Limited by 18% | +18% | < 0.01 |

| Myocardial Performance Index Changes (at 28 days) | N/A | Limited by 88% | -88% | < 0.001 |

Table 2: Effects of this compound on Cardiac Remodeling and Biomarkers in a Rat Model of Myocardial Infarction (5 weeks post-MI)[2]

| Parameter | Placebo | This compound | Enalapril | This compound + Enalapril |

| LV Ejection Fraction (EF) | Significantly Decreased | Significantly Improved | Significantly Improved | Further Improved |

| Fractional Shortening (FS) | Significantly Decreased | Significantly Improved | Significantly Improved | Further Improved |

| LV End-Systolic Volume | Significantly Increased | Significantly Reduced | Significantly Reduced | Further Reduced |

| Myocardial Fibrosis | Significantly Increased | Significantly Decreased | Significantly Decreased | Further Decreased |

| Plasma IL-6 | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |

| Plasma TGF-β1 | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |

| Plasma BNP | Significantly Increased | Significantly Ameliorated | Significantly Ameliorated | Further Ameliorated |

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.

Mouse Model of Acute Myocardial Infarction[1]

-

Animal Model: Male ICR mice.

-

Surgical Procedure: Acute myocardial infarction was induced by coronary artery ligation. A sham surgery group was used as a control.

-

Drug Administration:

-

Compound: this compound, a selective A2B adenosine receptor antagonist.

-

Dosage: 4 mg/kg.

-

Route of Administration: Intraperitoneal injection.

-

Frequency: Twice daily.

-

Duration: 14 days, starting immediately after surgery.

-

-

Assessment of Cardiac Function:

-

Method: Transthoracic echocardiography.

-

Timepoints: Before surgery, and at 7, 14, and 28 days post-surgery.

-

-

Biomarker Analysis:

-

Target: Caspase-1 activity in cardiac tissue.

-

Timepoint: 72 hours post-surgery.

-

Rat Model of Myocardial Infarction-Induced Cardiac Remodeling[2]

-

Animal Model: Rats.

-

Surgical Procedure: Myocardial infarction was induced by a 25-minute myocardial ischemia followed by reperfusion.

-

Drug Administration:

-

Compounds: this compound (30 mg/kg), Enalapril (6 mg/kg), this compound + Enalapril, or placebo.

-

Route of Administration: Oral gavage.

-

Frequency: Once daily.

-

Duration: 4 weeks, starting one week after MI.

-

-

Assessment of Cardiac Function and Geometry:

-

Method: Serial echocardiography.

-

Timepoints: Baseline, and at 1, 3, and 5 weeks after MI.

-

-

Biomarker Analysis: Plasma levels of IL-6, TGF-β1, and BNP were measured at 5 weeks post-MI.

-

Histological Analysis: Myocardial fibrosis was assessed at 5 weeks post-MI.

Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects by selectively blocking the A2B adenosine receptor, which is upregulated in the hypoxic myocardium following an ischemic event.[1] Activation of the A2B receptor by adenosine, which is released in response to tissue injury, is pro-inflammatory and can exacerbate tissue damage.[2] By antagonizing this receptor, this compound mitigates these detrimental effects.

The downstream signaling pathways affected by this compound in the context of myocardial infarction include the inhibition of caspase-1 activation, a key mediator of inflammation.[2][3] Furthermore, in human cardiac myocytes, activation of the A2B adenosine receptor has been shown to increase the release of inflammatory cytokines such as IL-6 and IL-8, as well as biomarkers of cardiac injury like soluble ST-2 and PAPPA, through a p38 MAPK-dependent pathway.[4] this compound completely abolishes these effects.[4]

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

GS-6201 (Lenacapavir): A Technical Overview in the Context of Viral Research

Initial Search for "GS-6201" in Asthma Research Yields No Direct Findings

An extensive review of publicly available scientific literature and clinical trial data reveals no direct evidence of this compound, also known as Lenacapavir (B1654289), being investigated for the treatment of asthma. The research and development of this compound have been exclusively focused on its potent antiviral activity, specifically as a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid. This document, therefore, provides a detailed technical guide on the core pharmacology, mechanism of action, and clinical data of this compound (Lenacapavir) within its established field of study: HIV-1 infection.

Core Compound Profile

| Compound Name | This compound (Lenacapavir) |

| Drug Class | HIV-1 Capsid Inhibitor |

| Approved Indication | Treatment of multi-drug resistant HIV-1 infection in heavily treatment-experienced adults.[1] |

| Investigational Use | HIV-1 pre-exposure prophylaxis (PrEP).[2][3] |

| Administration | Oral and long-acting subcutaneous injection.[2][4] |

Mechanism of Action in HIV-1

Lenacapavir is a novel, multi-stage inhibitor of the HIV-1 life cycle, distinguishing it from many other antiretroviral agents that target a single viral enzyme.[3][4] Its primary target is the viral capsid, a protein shell that is crucial for several steps of viral replication.

The mechanism of action can be summarized as follows:

-

Capsid Disruption: Lenacapavir binds to the interface between capsid protein (p24) subunits.[5] This binding has a dual effect: it can cause premature uncoating (breakdown) of the capsid in the host cell cytoplasm, exposing the viral genetic material to host cell defenses before it can be integrated into the host genome.[6] Conversely, it can also lead to the formation of overly stable or malformed capsids during the assembly of new virus particles.[4][5]

-

Nuclear Import Inhibition: The HIV-1 capsid plays an active role in the transport of the viral pre-integration complex into the host cell nucleus. Lenacapavir's interaction with the capsid interferes with the binding of host nuclear import factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6), thereby preventing the viral DNA from reaching the host genome.[5]

-

Inhibition of Virus Assembly and Release: By interfering with the proper assembly of capsid proteins, Lenacapavir disrupts the formation of new, infectious virions, reducing the production of viable virus particles.[4]

This multi-stage inhibition at critical points in the viral life cycle contributes to its high potency and a high barrier to resistance.[3][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the key stages of the HIV-1 life cycle that are disrupted by this compound (Lenacapavir).

Caption: Mechanism of Action of this compound in the HIV-1 Lifecycle.

Clinical Trial Data for HIV-1

The following table summarizes key quantitative data from clinical trials of Lenacapavir for HIV-1 treatment and prevention.

| Trial Identifier | Population | Intervention | Key Efficacy Results | Key Safety/Tolerability Findings |

| PURPOSE 1 (NCT04994509) | Cisgender women at risk of HIV-1 infection | Twice-yearly subcutaneous Lenacapavir | Zero infections in the Lenacapavir group, demonstrating 100% efficacy.[3][7] | Generally well-tolerated. Full safety data analysis is ongoing. |

| PURPOSE 2 (NCT04925752) | Cisgender men and gender-diverse people at risk of HIV-1 infection | Twice-yearly subcutaneous Lenacapavir | 99.9% of participants in the Lenacapavir group did not acquire HIV infection, representing a 96% risk reduction.[3] | Generally well-tolerated. Full safety data analysis is ongoing. |

| CAPELLA (NCT04150068) | Heavily treatment-experienced adults with multi-drug resistant HIV-1 | Lenacapavir in combination with an optimized background regimen | At week 52, 83% of participants achieved an undetectable viral load (HIV-1 RNA <50 copies/mL). | The most common adverse reaction was injection site reactions (65%). Nausea was also reported (4%).[1] |

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Lenacapavir are registered and available on clinical trial databases. A generalized workflow for a clinical trial investigating a long-acting injectable antiretroviral like Lenacapavir is depicted below.

References

- 1. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]

- 2. Lenacapavir Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 3. gilead.com [gilead.com]

- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Long-acting injectable lenacapavir proves effective in HIV prevention for women [who.int]

GS-6201: A Selective A2B Adenosine Receptor Antagonist for the Attenuation of Fibrosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine with limited therapeutic options. Emerging research has identified the A2B adenosine (B11128) receptor (A2BAR) as a key mediator in the progression of fibrosis across various organs. GS-6201, a potent and selective antagonist of the A2BAR, has demonstrated significant anti-fibrotic effects in a range of preclinical models. This document provides a comprehensive technical overview of the mechanism of action, experimental validation, and therapeutic potential of this compound in combating fibrosis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of Adenosine Signaling in Fibrosis

Under conditions of cellular stress or injury, such as hypoxia or inflammation, extracellular adenosine levels rise significantly. Adenosine exerts its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, having the lowest affinity for adenosine, becomes particularly relevant in pathological states where adenosine concentrations are markedly elevated.[1][2] Activation of A2BAR on various cell types, including immune cells and fibroblasts, initiates signaling cascades that promote inflammation and tissue remodeling.[1] In chronic disease states, this signaling can lead to dysregulated wound healing and the progressive accumulation of ECM, the hallmark of fibrosis.[3] this compound (3-Ethyl-1-propyl-8-(1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl)-3,7-dihydropurine-2,6-dione) is a selective and orally available A2BAR antagonist that has been instrumental in elucidating the pro-fibrotic role of this receptor and shows promise as a therapeutic agent.[1][4]

Mechanism of Action of this compound

This compound exerts its anti-fibrotic effects by competitively blocking the A2B adenosine receptor. In fibrotic tissues, elevated adenosine binds to A2BAR, which is often coupled to Gs proteins. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. While cAMP signaling can have varied effects, in the context of fibrosis and A2BAR activation, it contributes to the release of pro-inflammatory and pro-fibrotic mediators, such as Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β).[5] These mediators stimulate the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM production, including collagen and hyaluronan.[6]

By antagonizing the A2BAR, this compound inhibits this signaling cascade at its origin. This blockade prevents the downstream production of key fibrotic mediators, reduces the activation of myofibroblasts, and ultimately attenuates the deposition of scar tissue.[6][7]

Preclinical Evidence in Fibrosis Models

This compound has been evaluated in multiple preclinical models of organ fibrosis, consistently demonstrating its ability to halt or reverse fibrotic progression.

Dermal Fibrosis

In a mouse model of scleroderma (systemic sclerosis) induced by bleomycin (B88199), this compound treatment effectively reduced dermal fibrosis.[7] The therapeutic efficacy was demonstrated even when the drug was administered after the establishment of fibrosis, highlighting its potential to treat existing disease.[7]

Experimental Protocol: Bleomycin-Induced Dermal Fibrosis

-

Model: Mice receive subcutaneous (SC) injections of bleomycin to induce skin fibrosis. A control group receives phosphate-buffered saline (PBS).

-

Treatment: Starting on day 15, after fibrosis is established, mice are fed chow mixed with this compound or control chow.

-

Duration: Treatment continues until the end of the study (e.g., day 28 or 42).

-

Endpoints Analysis:

-

Histology: Skin sections are stained with Masson's trichrome to assess dermal thickness and collagen deposition.[7]

-

Immunofluorescence: Staining for α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts.[7]

-

Gene Expression: Quantitative PCR (qPCR) is performed on skin homogenates to measure transcript levels of fibrotic markers like COL1A1 (Collagen Type I Alpha 1 Chain) and inflammatory mediators like IL-6.[7]

-

Table 1: Effect of this compound on Dermal Fibrosis Markers

| Parameter | Bleomycin + Control Chow | Bleomycin + this compound | Outcome | Citation |

|---|---|---|---|---|

| Dermal Thickness | Significantly Increased | Significantly Reduced vs. Control | Attenuation of skin thickening | [6][7] |

| COL1A1 Transcript Levels | Significantly Increased | Significantly Reduced vs. Control | Decreased collagen gene expression | [7] |

| α-SMA+ Myofibroblasts | Substantially Increased | Markedly Reduced | Reduction in myofibroblast numbers | [6][7] |

| IL-6 Transcript Levels | Significantly Elevated | Significantly Reduced vs. Control | Attenuation of pro-fibrotic mediator | [1][7] |

| Hyaluronan Synthase 2 (HAS-2) | Substantially Increased | Decreased Expression | Reduction in ECM component synthesis |[7] |

Pulmonary Fibrosis

Studies using models of pulmonary fibrosis, including bleomycin-induced lung injury, have shown that this compound can attenuate the fibrotic process in the lungs.[7] Treatment with this compound reduced the deposition of fibrotic tissue and attenuated vascular remodeling and pulmonary hypertension associated with lung injury.[7]

Cardiac Fibrosis

In a rat model of myocardial infarction (MI), chronic administration of this compound demonstrated a significant therapeutic benefit.[8][9]

Experimental Protocol: Myocardial Infarction-Induced Cardiac Remodeling

-

Model: Rats undergo a 25-minute myocardial ischemia followed by reperfusion to induce MI.

-

Treatment: One week post-MI, animals are treated daily via oral gavage with this compound (30 mg/kg), enalapril (B1671234) (an ACE inhibitor), a combination, or a placebo.

-

Duration: Treatment continues for 4 weeks.

-

Endpoints Analysis:

-

Echocardiography: Left ventricular (LV) geometry and function (e.g., ejection fraction) are assessed at multiple time points.

-

Histology: Myocardial fibrosis is quantified from tissue sections.

-

Biomarkers: Plasma levels of IL-6, TGF-β1, and Brain Natriuretic Peptide (BNP) are measured.[8]

-

Table 2: Effect of this compound on Cardiac Remodeling and Fibrosis Post-MI

| Parameter | Placebo | This compound (30 mg/kg) | Outcome | Citation |

|---|---|---|---|---|

| LV Ejection Fraction (EF) | Decreased | Significantly Improved vs. Placebo | Improved cardiac function | [8] |

| Myocardial Fibrosis | Increased | Significantly Decreased vs. Placebo | Reduced cardiac scarring | [8] |

| Plasma IL-6 | Elevated | Significantly Ameliorated | Reduction in systemic inflammation | [8] |

| Plasma TGF-β1 | Elevated | Significantly Ameliorated | Reduction in key pro-fibrotic cytokine | [8] |

| Caspase-1 Activity | Increased | Prevented Activation vs. Vehicle | Inhibition of proinflammatory pathway |[4] |

Key Cellular and Molecular Effects of this compound

The anti-fibrotic activity of this compound is mediated through its influence on several key cellular players and molecular pathways involved in fibrosis.

-

Reduces Alternatively Activated Macrophages: this compound treatment significantly lowers the number of arginase-expressing, alternatively activated (M2) macrophages in fibrotic tissue.[1][6] These macrophages are known to promote a pro-fibrotic microenvironment.

-

Decreases Myofibroblast Population: A consistent finding across models is the reduction in α-SMA-positive myofibroblasts, the primary producers of ECM in fibrotic lesions.[6][7]

-

Inhibits ECM Production and Deposition: this compound leads to a decrease in the levels of key ECM components, including collagen, fibronectin, and hyaluronan.[6] This is achieved by downregulating the expression of genes such as COL1A1 and HAS2.[7]

-

Attenuates Pro-inflammatory and Pro-fibrotic Mediators: The compound effectively reduces the expression and plasma levels of critical cytokines like IL-6 and TGF-β1 that drive the fibrotic process.[1][8]

-

Prevents Caspase-1 Activation: In the context of cardiac injury, this compound was shown to prevent the activation of caspase-1, a key enzyme in the inflammasome pathway that can exacerbate tissue damage and remodeling.[4]

Conclusion and Future Directions

The selective A2B adenosine receptor antagonist this compound has demonstrated robust anti-fibrotic efficacy across multiple preclinical models of dermal, pulmonary, and cardiac fibrosis. Its mechanism of action, centered on the blockade of adenosine-driven pro-fibrotic signaling, results in the attenuation of inflammation, a reduction in myofibroblast activation, and decreased deposition of extracellular matrix. The collective data strongly support the A2B adenosine receptor as a viable therapeutic target for fibrotic diseases. While these preclinical findings are compelling, further investigation through well-designed clinical trials is necessary to validate the safety and efficacy of A2BAR antagonism as a therapeutic strategy for patients suffering from fibrotic conditions.

References